molecular formula C11H14N2Na4O8 B108498 Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt CAS No. 18719-03-4

Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt

Cat. No. B108498
CAS RN: 18719-03-4
M. Wt: 394.2 g/mol
InChI Key: YBAPEZRVAJFQCN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt, also known as tetrasodium EDTA, is a chelating agent commonly used in scientific research. It is a synthetic compound that is widely used in various applications due to its ability to bind to metal ions.

Mechanism Of Action

Tetrasodium EDTA works by binding to metal ions and forming a stable complex. This complex prevents the metal ions from reacting with other molecules and causing unwanted reactions. The stability of the complex depends on the pH of the solution and the concentration of the metal ions.

Biochemical And Physiological Effects

Tetrasodium EDTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer effects. It has also been shown to improve the absorption of certain nutrients, such as calcium and magnesium.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in lab experiments is its ability to remove metal ions from solutions. This can prevent unwanted reactions and improve the accuracy of experiments. However, there are also limitations to its use. Tetrasodium EDTA can bind to other molecules in addition to metal ions, which can affect the results of experiments. It can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. One area of research is the development of new chelating agents that are more selective and efficient than Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA. Another area of research is the use of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, research is needed to better understand the mechanisms of action of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and its effects on various biological systems.

Synthesis Methods

Tetrasodium EDTA is synthesized from ethylenediaminetetraacetic acid (EDTA) and sodium hydroxide. The reaction results in the formation of Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt EDTA and water. The synthesis process is relatively simple and cost-effective, making it a popular choice for various applications.

Scientific Research Applications

Tetrasodium EDTA is widely used in scientific research due to its chelating properties. It is commonly used to remove metal ions from solutions and to prevent metal ion contamination during experiments. It is also used in cell culture media to prevent metal ion toxicity and to improve cell growth.

properties

CAS RN

18719-03-4

Product Name

Glycine, N,N'-1,3-propanediylbis(N-(carboxymethyl)-, tetrasodium salt

Molecular Formula

C11H14N2Na4O8

Molecular Weight

394.2 g/mol

IUPAC Name

tetrasodium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C11H18N2O8.4Na/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;;;/q;4*+1/p-4

InChI Key

YBAPEZRVAJFQCN-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Other CAS RN

18719-03-4

Origin of Product

United States

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